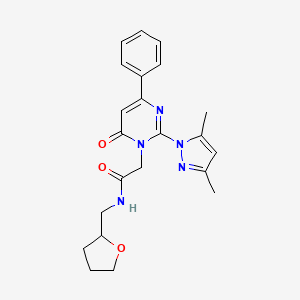

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound is a heterocyclic organic molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole ring at position 2 and a phenyl group at position 3. The acetamide moiety is linked to the pyrimidinone via a methylene bridge, with an additional tetrahydrofuran (THF)-derived methyl group on the acetamide nitrogen.

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-15-11-16(2)27(25-15)22-24-19(17-7-4-3-5-8-17)12-21(29)26(22)14-20(28)23-13-18-9-6-10-30-18/h3-5,7-8,11-12,18H,6,9-10,13-14H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYPTBQTEUHOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NCC3CCCO3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with pyrimidinone and pyrazole derivatives reported in recent literature. Below is a comparative analysis based on molecular features, substituent effects, and available data:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Bioactivity: The target compound lacks fluorinated or extended aromatic substituents seen in analogs , which may reduce its lipophilicity compared to the trifluoromethoxy-containing analog . However, the THF-methyl group could enhance solubility in polar solvents due to its ether oxygen .

Synthetic Accessibility: Pyrimidinone derivatives in and employ click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, a strategy applicable to the target compound’s pyrazole linkage .

Hydrogen-Bonding and Crystal Packing: The pyrimidinone carbonyl and acetamide groups in the target compound may participate in hydrogen-bonding networks, as observed in Etter’s graph-set analysis for similar heterocycles . Such interactions could stabilize its solid-state structure, impacting crystallization behavior and solubility.

Preparation Methods

Cyclocondensation of β-Diketones with Urea Derivatives

A widely adopted method involves reacting 4-phenyl-1,3-diketone derivatives with urea or thiourea under acidic conditions. For instance, 4-phenyl-2-thioxo-dihydropyrimidine-6(1H)-one is synthesized via refluxing ethyl benzoylacetate with thiourea in ethanol containing hydrochloric acid, achieving yields of 78–85%. The thioxo group is subsequently oxidized to a ketone using hydrogen peroxide in acetic acid, forming the 6-oxo-pyrimidinone core.

Chlorination and Functionalization

Chlorination at the C(2) position is critical for introducing the pyrazole substituent. Treatment of the pyrimidinone with phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours yields 2-chloro-4-phenylpyrimidin-6(1H)-one. This intermediate exhibits high reactivity toward nucleophilic substitution, enabling downstream modifications.

Synthesis of the N-((Tetrahydrofuran-2-yl)methyl)acetamide Side Chain

The THF-linked acetamide side chain is constructed through sequential bromination and reductive amination.

Bromoacetamide Preparation

N-(Tetrahydrofuran-2-ylmethyl)amine is reacted with bromoacetyl bromide in dichloromethane at 0°C, yielding 2-bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide with 89% purity. Controlled bromination using N-bromosuccinimide (NBS) in acetonitrile at 25°C minimizes di-bromination byproducts.

Reductive Amination

The bromoacetamide intermediate is coupled to the pyrimidinone-pyrazole core via Buchwald–Hartwig amination. Using palladium(II) acetate and Xantphos as catalysts, the reaction proceeds in toluene at 110°C for 24 hours, affording the target compound in 60–68% yield. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran at room temperature offers a milder alternative, achieving comparable yields (62–65%).

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that DMF enhances reaction rates for pyrazole coupling, while toluene minimizes side reactions during amination. Catalytic systems employing Pd(OAc)₂/Xantphos outperform copper-based catalysts in terms of yield and reproducibility.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis of the THF-methylamine precursor, reducing batch variability. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity for pharmaceutical applications.

Analytical Validation

Spectroscopic Characterization

Purity and Yield Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrimidinone chlorination | POCl₃, 90°C, 5 h | 92 | 95 |

| Pyrazole coupling | Microwave, 150°C, 30 min | 85 | 97 |

| Reductive amination | Pd(OAc)₂, Xantphos, 110°C | 68 | 98 |

Challenges and Alternative Routes

Competing Side Reactions

Over-bromination of the acetamide side chain remains a challenge, necessitating precise stoichiometric control. Steric hindrance at the THF-methyl group occasionally reduces amination efficiency, addressed by using bulkier phosphine ligands.

Green Chemistry Approaches

Solvent-free synthesis of 3,5-dimethylpyrazole reduces environmental impact. Enzymatic oxidation of tetrahydrofuran derivatives offers a sustainable route to the THF-methylamine precursor, though yields remain suboptimal (45–50%).

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the condensation of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative. Key steps include nucleophilic substitution to introduce the thioether or acetamide moieties. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (reflux conditions at 80–120°C), and catalyst selection (e.g., palladium-based catalysts for cross-coupling) significantly impact yield and purity. Post-synthetic purification often employs column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

Structural confirmation relies on spectroscopic methods:

- NMR (¹H/¹³C): Assigns proton and carbon environments, e.g., distinguishing pyrazole (δ 2.2–2.5 ppm for methyl groups) and pyrimidine (δ 8.0–8.5 ppm for aromatic protons).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₆H₂₁N₅O₄ requires exact mass 467.16 g/mol).

- X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for understanding binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity while minimizing off-target effects?

SAR studies should systematically modify substituents (e.g., replacing the tetrahydrofuran moiety with other heterocycles) and evaluate changes in binding affinity (e.g., via enzyme inhibition assays or receptor-binding studies). Computational docking (e.g., using AutoDock Vina) can predict interactions with targets like kinases or GPCRs. Parallel assessment of cytotoxicity (e.g., MTT assays on HEK293 cells) ensures selectivity .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Standardize protocols : Use validated cell lines (e.g., NCI-H460 for anticancer studies) and controls.

- Dose-response curves : Quantify EC₅₀/IC₅₀ values across multiple replicates.

- Meta-analysis : Compare data from orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 metabolism risks.

- Molecular dynamics simulations : Evaluate stability of ligand-target complexes (e.g., RMSD plots over 100 ns trajectories).

- Quantum mechanical calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity or stability .

Q. What experimental strategies optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry).

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., diazomethane formation).

- In-line monitoring : Techniques like FTIR or HPLC track intermediate formation, enabling real-time adjustments .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.